N-pentyl-4-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC15175612
Molecular Formula: C13H17N5O
Molecular Weight: 259.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N5O |
|---|---|
| Molecular Weight | 259.31 g/mol |
| IUPAC Name | N-pentyl-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C13H17N5O/c1-2-3-4-9-14-13(19)11-5-7-12(8-6-11)18-10-15-16-17-18/h5-8,10H,2-4,9H2,1H3,(H,14,19) |
| Standard InChI Key | XBSQSLLWOAGRDU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
N-Pentyl-4-(1H-tetrazol-1-yl)benzamide consists of three primary components:
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Benzamide backbone: A benzene ring linked to a carboxamide group () .
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Tetrazole ring: A five-membered aromatic heterocycle containing four nitrogen atoms at the 1-position of the benzamide .
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N-Pentyl substituent: A linear alkyl chain () attached to the benzamide’s nitrogen atom .
The para substitution of the tetrazole ring optimizes steric and electronic interactions with biological targets, as evidenced by structure-activity relationship (SAR) studies .
Physicochemical Properties
Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 265.27 g/mol | |
| logP (Partition Coefficient) | 3.32 | |
| Polar Surface Area | 70.51 Ų | |
| Hydrogen Bond Acceptors | 6 |
The compound’s moderate logP value balances solubility and permeability, while its polar surface area aligns with Lipinski’s Rule of Five for drug-likeness .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N-pentyl-4-(1H-tetrazol-1-yl)benzamide typically involves a two-step approach, as outlined for analogous tetrazole-containing benzamides :
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Amide Coupling:
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Tetrazole Ring Formation:
Reaction Optimization
Critical parameters for maximizing yield and purity include:
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Temperature: Maintaining 25–30°C during amide coupling prevents thermal degradation.
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Catalyst: Using 4-dimethylaminopyridine (DMAP) accelerates the reaction by 30% .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .
Biological Activity and Mechanism
GPR35 Agonism
N-Pentyl-4-(1H-tetrazol-1-yl)benzamide demonstrates potent agonistic activity against GPR35, a receptor implicated in inflammatory and metabolic diseases . In dynamic mass redistribution (DMR) assays using HT-29 cells:
| Compound | EC₅₀ (μM) | Relative Potency vs. Zaprinast |
|---|---|---|
| N-Pentyl-4-tetrazolyl-benzamide | 0.059 | 12-fold higher |
| Zaprinast (Reference) | 0.72 | - |
The tetrazole ring enhances potency by forming hydrogen bonds with Arg3.36 and Tyr7.43 residues in GPR35’s binding pocket .
Structure-Activity Relationships (SAR)
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Substituent Position: Para-substituted derivatives exhibit 5–10× higher activity than meta or ortho analogues .
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Alkyl Chain Length: Pentyl chains optimize hydrophobic interactions without steric hindrance, unlike longer heptyl groups .
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Electron-Withdrawing Groups: Fluoro or chloro substituents at the benzamide’s para position increase EC₅₀ by 2–3× .
Comparative Analysis with Structural Analogues
Key Analogues and Activities
The pentyl chain in N-pentyl-4-(1H-tetrazol-1-yl)benzamide confers superior membrane permeability compared to bulkier aryl groups .
Therapeutic Applications and Future Directions
Challenges and Innovations
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